MFCD02363668
Description
A hypothetical DoE for optimizing an HPLC method for MFCD02363668 might investigate the following factors and levels:
Table 1: Exemplar Factors and Levels for HPLC Method Optimization using a Box-Behnken Design
| Factor | Code | Level -1 | Level 0 | Level +1 |
|---|---|---|---|---|
| Acetonitrile (B52724) (%) | A | 40 | 50 | 60 |
| pH of Buffer | B | 3.0 | 4.0 | 5.0 |
The responses to be measured would be critical quality attributes (CQAs) of the method, such as the resolution of the this compound peak from known process-related impurities and the tailing factor of the main peak.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-25-19(24)16-11-23-17-12(2)7-14(20)8-15(17)18(16)22-10-13-5-4-6-21-9-13/h4-9,11H,3,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDQPSIEYIJRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC3=CN=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Robustness Testing:after Optimization, the Method S Robustness is Evaluated to Ensure It Remains Reliable Under Small, Deliberate Variations in Its Parameters.ijpsonline.comamericanpharmaceuticalreview.comthis is Often Performed Using a Factorial Design to Study the Effects of Slight Changes in Factors Like Mobile Phase Composition, Ph, and Column Temperature on the Analytical Results.lcms.czthe Goal is to Define a Design Space Within Which the Method Consistently Meets Its Performance Criteria.americanpharmaceuticalreview.com
Application of Advanced Analytical Techniques for Trace-Level MFCD02363668 Detection
The detection and quantification of trace levels of this compound are crucial, as it can be a process-related impurity in final drug substances. Advanced analytical techniques are often required to achieve the necessary sensitivity and selectivity, especially in complex matrices.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for trace-level analysis of pharmaceutical intermediates and impurities. daicelpharmastandards.comoncotarget.com This is due to its high sensitivity, selectivity, and ability to provide structural information for confirmation. The analysis of Gefitinib and its related impurities, for which this compound is a precursor, frequently employs LC-MS/MS for quantification in various biological and formulation matrices. daicelpharmastandards.commdpi.com
A hypothetical LC-MS/MS method for the trace-level detection of this compound would likely involve the following:
Sample Preparation: A simple dilution with the mobile phase or a solid-phase extraction (SPE) for more complex matrices to concentrate the analyte and remove interfering substances.
Chromatographic Separation: A rapid separation using a C18 or similar reversed-phase column with a gradient elution of acetonitrile (B52724) and an aqueous buffer containing a modifier like formic acid to ensure good peak shape and ionization efficiency.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.
The performance of such a method would be characterized by its limit of detection (LOD) and limit of quantification (LOQ). Based on analogous methods for similar quinazoline-based kinase inhibitors and their impurities, the expected performance characteristics are summarized below. nih.govresearchgate.net
Table 2: Projected Performance Characteristics of an LC-MS/MS Method for Trace-Level Detection of this compound
| Parameter | Projected Value |
|---|---|
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 90 - 110% |
Other advanced techniques that could be considered include ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry, which offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com For instances where derivatization is feasible, gas chromatography-mass spectrometry (GC-MS) could also be explored, particularly for identifying volatile impurities. mdpi.com The choice of technique ultimately depends on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation.
Table 3: List of Compound Names
| Compound Name |
|---|
| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
| Gefitinib |
| Acetonitrile |
Computational and Theoretical Investigations of Mfcd02363668
Quantum Chemical Calculations for MFCD02363668
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For this compound, such calculations would offer insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on compounds structurally related to this compound, such as trifluoromethylaniline and other aniline derivatives, have been performed to understand their molecular and electronic structures. doaj.orgnih.govacs.org For instance, DFT calculations have been successfully used to analyze the vibrational spectra and thermodynamic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. researchgate.net
A DFT analysis of this compound would likely involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would be followed by frequency calculations to confirm that the optimized structure corresponds to a minimum on the potential energy surface. Such calculations on analogous trihalogenated aniline derivatives have been used to investigate their adsorption properties. nih.gov
The electronic structure of this compound would be significantly influenced by its diverse functional groups. The trifluoromethyl group, a strong electron-withdrawing group, is known to influence the electronic properties of molecules, which can impact their biological activity. mdpi.com The cyclopropyl group, while primarily an alkyl group, can exhibit some degree of unsaturation and participate in conjugation. The aniline moiety provides a source of electron density.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. In related oxadiazole derivatives, DFT calculations have shown that the introduction of the oxadiazole ring can significantly alter electron distribution and the HOMO-LUMO energy gap. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be distributed over the oxadiazole and trifluoromethyl-substituted phenyl ring.
Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The nitrogen atoms of the oxadiazole ring and the amine group would be expected to be regions of negative potential, susceptible to electrophilic attack.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound, including its conformational preferences and interactions with other molecules.
The functional groups in this compound allow for a variety of intermolecular interactions. The nitrogen atoms in the aniline and oxadiazole rings can act as hydrogen bond acceptors, while the N-H group of the aniline can act as a hydrogen bond donor. The trifluoromethyl group can participate in non-conventional hydrogen bonding and dipole-dipole interactions. The aromatic rings can engage in π-π stacking and hydrophobic interactions. Molecular dynamics simulations of similar 1,3,4-oxadiazole derivatives have been used to study the stability of their complexes with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like 1,2,4-oxadiazole derivatives, QSAR studies are valuable in drug discovery for predicting the activity of new analogs and guiding lead optimization. nih.goviaea.orgresearchgate.netmdpi.com
A typical 3D-QSAR study on a series of 1,2,4-oxadiazole derivatives would involve the following steps:
Data Set Selection : A group of 1,2,4-oxadiazole derivatives with experimentally determined biological activities would be chosen. nih.gov
Molecular Modeling and Alignment : The 3D structures of the molecules would be generated and aligned based on a common scaffold.
Descriptor Calculation : Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) would be calculated for each molecule.
Model Development and Validation : Statistical methods like Partial Least Squares (PLS) are used to build a model correlating the descriptors with the biological activity. The predictive power of the model is then validated using internal and external test sets. nih.gov
Development of QSAR Models for this compound Analog Series
There is no available information on any series of chemical analogs of this compound that have been synthesized and tested for biological activity. The development of QSAR models is contingent upon having a dataset of such compounds with their corresponding biological data.
Predictive Modeling of this compound Interactions
Similarly, no studies detailing the predictive modeling of the interactions of this compound with any biological targets or other molecules could be located. Such studies would typically involve molecular docking, molecular dynamics simulations, or other computational methods to predict and analyze binding affinities and interaction patterns.
Investigation of Biological and Biochemical Interactions of Mfcd02363668 in Vitro Research Focus
Mechanistic Studies of MFCD02363668 at the Molecular Level
Gefitinib (this compound) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. drugbank.comresearchgate.net Its mechanism of action has been delineated through various in vitro studies, which have elucidated its role in enzyme inhibition, receptor binding, and the subsequent modulation of intracellular signaling pathways.
The primary molecular target of Gefitinib is the EGFR tyrosine kinase. drugbank.com By inhibiting this enzyme, Gefitinib blocks the phosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival. nih.goviiarjournals.org
In vitro studies have demonstrated that Gefitinib exhibits a cytostatic effect in multiple cell lines, with the sensitivity to the drug correlating with the level of EGFR expression. nih.gov For instance, in human carcinoma cell lines A-431, A-549, and HeLa, Gefitinib produced a concentration-dependent inhibition of cell proliferation. nih.gov The half-maximal inhibitory concentrations (IC50) for growth inhibition after a 5-day exposure were determined to be 0.3 µM for A-431 cells, 6 µM for A-549 cells, and 8 µM for HeLa cells. nih.gov
| Cell Line | IC50 (Growth Inhibition) | Reference |
| A-431 | 0.3 µM | nih.gov |
| A-549 | 6 µM | nih.gov |
| HeLa | 8 µM | nih.gov |
Gefitinib's inhibitory action is a result of its direct interaction with the EGFR. It functions as a small molecule inhibitor that binds to the adenosine (B11128) triphosphate (ATP)-binding site within the tyrosine kinase domain of the receptor. drugbank.comnih.gov This competitive binding prevents ATP from accessing the catalytic site, thereby blocking the autophosphorylation of the receptor and the subsequent activation of its downstream signaling cascades. nih.gov This targeted binding to the EGFR kinase domain is a key feature of its selective action against EGFR-expressing cells. drugbank.comiiarjournals.org
By inhibiting EGFR phosphorylation, Gefitinib effectively suppresses the activation of pro-survival and proliferative intracellular signaling pathways. nih.goviiarjournals.org EGFR activation typically leads to the initiation of cascades such as the Ras signal transduction pathway, which plays a crucial role in preventing apoptosis and promoting cell growth. drugbank.com Gefitinib's blockade of EGFR interrupts these signals, leading to outcomes such as cell cycle arrest and induction of apoptosis. nih.govbmbreports.org
In vitro studies on cervical cancer cells (HeLa) have shown that Gefitinib treatment can dose-dependently increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. bmbreports.org Furthermore, in human carcinoma cell lines A-431 and A-549, exposure to Gefitinib resulted in a substantial G1 block and depletion of the S-phase population. nih.gov Research has also indicated that Gefitinib may downregulate c-Abl protein levels and its phosphorylation, which can in turn affect actin polymerization. bmbreports.org
In non-small cell lung cancer (NSCLC) cells with EGFR mutations (HCC827), Gefitinib was found to affect the expression of Bcl-2 family proteins, such as Bcl-xL and Bax, in a manner dependent on cell density. iiarjournals.org
| Cell Line | Effect on Cell Cycle/Signaling | Reference |
| HeLa | Increased sub-G1 phase (apoptosis) | bmbreports.org |
| A-431 | Substantial G1 block, S-phase depletion | nih.gov |
| A-549 | Substantial G1 block, S-phase depletion | nih.gov |
| HCC827 | Modulated expression of Bcl-xL and Bax | iiarjournals.org |
Biomolecular Interaction Analysis of this compound
The biological effects of Gefitinib are mediated through its specific interactions with cellular macromolecules, primarily proteins.
The most significant and well-characterized biomolecular interaction of Gefitinib is with the Epidermal Growth Factor Receptor (EGFR). drugbank.com As a tyrosine kinase inhibitor, it directly binds to the kinase domain of EGFR. drugbank.comnih.gov This interaction is highly selective and is the foundation of its therapeutic action in cancers characterized by EGFR overexpression or activating mutations. drugbank.comiiarjournals.org
Beyond EGFR, some studies suggest other potential protein interactions. For example, in HeLa cells, Gefitinib treatment was observed to decrease the levels of c-Abl protein and its phosphorylated form. bmbreports.org This suggests a potential, though likely indirect, interaction or downstream effect on the c-Abl signaling pathway.
Summary of Protein Interactions:
| Interacting Protein | Type of Interaction/Effect | Context | Reference |
| EGFR | Direct binding and inhibition of tyrosine kinase activity | Primary mechanism of action | drugbank.comnih.gov |
| c-Abl | Decreased protein and phosphorylation levels | Downstream effect in HeLa cells | bmbreports.org |
Based on the available in vitro research, the primary mechanism of action for Gefitinib (this compound) involves direct protein interaction, specifically with the EGFR tyrosine kinase, and the subsequent modulation of signal transduction pathways. drugbank.comnih.gov Current scientific literature does not provide evidence of direct interactions between Gefitinib and nucleic acids (DNA or RNA) as a primary mode of its biological activity. Its effects on gene expression and cellular processes like apoptosis and cell cycle arrest are considered to be downstream consequences of the initial inhibition of EGFR signaling at the protein level. nih.govbmbreports.org
Table of Compound Names
| Identifier/Name | Full Chemical Name |
| This compound / Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine drugbank.comresearchgate.netnih.gov |
| ATP | Adenosine triphosphate |
| Ras | Ras (protein family) |
| c-Abl | Abelson murine leukemia viral oncogene homolog 1 |
| Bcl-2 | B-cell lymphoma 2 |
| Bcl-xL | B-cell lymphoma-extra large |
| Bax | Bcl-2-associated X protein |
Membrane Interaction Studies of this compound
N,N-Bis(3-aminopropyl)dodecylamine (also referred to as APDA) is an amphiphilic molecule, a characteristic dictated by its chemical structure. cymitquimica.comatamanchemicals.com The molecule possesses a long, 12-carbon hydrophobic dodecyl chain and a hydrophilic head composed of three amino groups. cymitquimica.comatamanchemicals.com This dual nature is fundamental to its biological activity, primarily its interaction with cellular membranes. cymitquimica.com
The principal mechanism of action for this compound involves the disruption of microbial cell membranes. evitachem.comvulcanchem.com Research shows the compound integrates into the phospholipid bilayers of these membranes. evitachem.comsmolecule.com This integration disrupts the membrane's structural integrity, leading to an increase in its permeability. evitachem.comvulcanchem.com The consequence of this heightened permeability is the leakage of essential intracellular components, which ultimately culminates in cell lysis and death. evitachem.comsmolecule.com This membrane-disrupting activity is a key factor in its efficacy against a range of microorganisms, including bacteria and fungi. evitachem.comsmolecule.com In studies involving non-enveloped viruses, APDA has been shown to weaken the integrity of the viral capsid. mdpi.com Furthermore, its structure allows it to act as a non-ionic surfactant, reducing surface tension and facilitating emulsification processes. evitachem.comchemicalbook.combiosynth.com
Cellular Assays for this compound Biochemical Activity (In Vitro Models)
Assessment of this compound Effects on Cell Viability and Proliferation in Research Models (Non-Clinical)
In vitro studies using fungal models have provided specific insights into the effects of this compound on cell viability and growth. Research on Aspergillus species demonstrated that the compound has potent fungicidal activity. researchgate.netnih.gov Strains of Aspergillus niger and Aspergillus flavus that developed resistance to the compound exhibited a smaller increase in biomass compared to non-resistant (control) strains. nih.govresearchgate.net In one study, a concentration of 0.1% APDA was sufficient to completely block the mycelial development of A. niger. researchgate.net
The cellular response to APDA exposure involves significant oxidative stress. researchgate.net In A. niger, treatment with 0.05% and 0.1% APDA resulted in a progressive increase in the activities of key antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSP)—after one and four hours of exposure. researchgate.netnih.gov However, prolonging the treatment with 0.05% APDA for 24 hours led to a notable decrease in these enzyme activities, indicating a potential overwhelming of the cell's antioxidant defenses. researchgate.net
| Organism | APDA Concentration | Observed Effect | Source |
|---|---|---|---|
| Aspergillus niger | 0.1% | Blocked mycelial development. | researchgate.net |
| Aspergillus niger | 0.05% and 0.1% | Increased activity of antioxidant enzymes (SOD, CAT, GSP) at 1 and 4 hours. | researchgate.netnih.gov |
| Aspergillus niger (Resistant Strain) | 0.05% | Smaller biomass increase compared to control; 21% increase in cell wall protein. | nih.gov |
| Aspergillus flavus (Resistant Strain) | 0.05% | Smaller biomass increase compared to control; 41% increase in cell wall lipid content. | nih.gov |
Cellular Uptake and Distribution Studies of this compound (In Vitro)
The amphiphilic properties of this compound facilitate its integration into cellular lipid bilayers. smolecule.com While detailed kinetic studies of its uptake are not extensively documented, its effects on subcellular structures provide clues to its distribution. In treated hyphae of the fungus Aspergillus niger, mitochondria were observed to undergo morphological changes and accumulate at the cell wall surface. researchgate.net However, research on resistant Aspergillus strains using infrared spectrophotometric analysis did not detect the physical presence of the compound within the cell wall material, suggesting that its interaction may be transient or that it does not accumulate there in a form or concentration detectable by that method. nih.gov
Investigation of this compound Induced Apoptosis or Necrosis Pathways in Research Models
The primary mode of cell death induced by this compound is through necrosis, characterized by the loss of membrane integrity and subsequent cell lysis. evitachem.comvulcanchem.comsmolecule.com However, research also points to the induction of specific intracellular pathways leading to this outcome. Studies in Aspergillus niger have shown that exposure to the compound leads to significant mitochondrial distress. researchgate.net
Observed ultrastructural changes include the degeneration of mitochondria, which become enlarged, deformed, and exhibit dilated cisternae. researchgate.net These morphological malformations are coupled with a negative impact on the metabolic state of the mitochondria. researchgate.net The activities of crucial mitochondrial enzymes such as succinate (B1194679) dehydrogenase (SDG), NADH dehydrogenase (NDG), and fumarate (B1241708) hydratase (FHT) were all affected by the treatment. researchgate.netnih.gov The fungicidal effect in A. niger is believed to be mediated by this induction of oxidative stress, which impairs vital cellular functions related to the mitochondria, ultimately leading to cell death. researchgate.net
Microbiological Studies Involving this compound
Antimicrobial Activity Research of this compound Against Specific Microorganisms
This compound is recognized for its broad-spectrum antimicrobial properties. atamanchemicals.competrakemindo.co.id Its efficacy has been demonstrated in vitro against a wide variety of microorganisms. The compound is active against both Gram-positive and Gram-negative bacteria, a trait not always shared by other biocides which may have a narrower spectrum. atamanchemicals.comoversiz.rusurrey.ac.uk Its activity is notably maintained even in the presence of heavy organic soiling, such as blood and protein, which can inactivate other disinfectants. petrakemindo.co.idoversiz.ruatamankimya.com
Research and technical data sheets have confirmed its activity against clinically relevant bacteria, various fungi, and even enveloped viruses. smolecule.comatamanchemicals.competrakemindo.co.idoversiz.ru While higher concentrations are needed, it has also shown potential activity against non-enveloped viruses. mdpi.com
| Category | Specific Microorganisms Mentioned | Source |
|---|---|---|
| Gram-Positive Bacteria | General activity confirmed; Staphylococcus aureus specifically mentioned. | smolecule.comatamanchemicals.competrakemindo.co.idoversiz.ru |
| Gram-Negative Bacteria | General activity confirmed; Escherichia coli and Pseudomonas aeruginosa specifically mentioned. | smolecule.comatamanchemicals.competrakemindo.co.idoversiz.ru |
| Mycobacteria | Good microbicidal activity reported, including against mycobacteria. | google.com |
| Fungi | Wood-destroying fungi, moulds such as Aspergillus niger and Aspergillus flavus. | smolecule.comresearchgate.netnih.gov |
| Algae | Algaecidal concentration reported as 5 ppm for Chlorella vulgaris. | petrakemindo.co.idoversiz.ru |
| Enveloped Viruses | Hepatitis B, HIV. | atamanchemicals.competrakemindo.co.idoversiz.ruatamankimya.com |
| Non-Enveloped Viruses | Shows synergistic effects against poliovirus type 1 and murine norovirus when combined with other agents. | mdpi.com |
No information was found regarding in vitro biofilm inhibition studies for the chemical compound this compound in the provided search results. Consequently, the requested article focusing on the biological and biochemical interactions of this specific compound, with a focus on biofilm inhibition, cannot be generated.
Analytical Methodologies for Mfcd02363668 Quantification and Detection in Research Matrices
Development and Validation of Chromatographic Methods for Edoxaban
Chromatographic techniques are the cornerstone for the analysis of Edoxaban, offering high selectivity and sensitivity. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are extensively used.
High-Performance Liquid Chromatography (HPLC) for Edoxaban Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Edoxaban in bulk drug and pharmaceutical dosage forms. jchr.orgtianjindaxuexuebao.comdegres.eu These methods are valued for their simplicity, speed, and cost-effectiveness. jchr.org
Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good peak symmetry, resolution, and a stable baseline. jchr.org For instance, one method utilized a Shimadzu shim-pack C18 column with a mobile phase of acetonitrile (B52724) and water (50:50, v/v) at a flow rate of 1 mL/min, with detection at 291 nm. jchr.org This method demonstrated a retention time of 5.514 minutes for Edoxaban. jchr.org Another method employed a Hypersil ODS C18 column with a mobile phase of potassium di-hydrogen phosphate (B84403) (pH 3.5) and acetonitrile (30:70, v/v), resulting in a shorter retention time of 3.677 minutes at a detection wavelength of 230 nm. tianjindaxuexuebao.com
Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). jchr.orgtianjindaxuexuebao.com Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. jchr.orgtianjindaxuexuebao.com
Below is an interactive data table summarizing the parameters of various developed HPLC methods for Edoxaban analysis:
Interactive Data Table: HPLC Methods for Edoxaban Analysis| Parameter | Method 1 jchr.org | Method 2 tianjindaxuexuebao.com | Method 3 researchgate.net | Method 4 degres.eu |
|---|---|---|---|---|
| Column | Shimadzu shim-pack C18 (250mm×4.6 mm, 5µm) | Hypersil ODS C18 (100mm×4.6 mm, 5µm) | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | Agilent C18 (4.6mm x 250 mm; 5 µm) |
| Mobile Phase | Acetonitrile: water (50:50, v/v) | Potassium di-hydrogen phosphate (pH 3.5): Acetonitrile (30:70, v/v) | 0.1M K2HPO4: Methanol (B129727) (65:35, v/v) | Methanol |
| Flow Rate | 1 mL/min | 1 mL/min | 1.0 ml/min | 1.5ml/min |
| Detection Wavelength | 291 nm | 230 nm | 245 nm | 289 nm |
| Retention Time | 5.514 min | 3.677 min | 3.785 min | 2.058 min |
| Linearity Range | 8-80 µg/ml | 10.5-18 µg/mL | 5-200 μg/ml | Not Specified |
| LOD | 0.283 µg/ml | 0.03 µg/mL | 0.209 μg/ml | Not Specified |
| LOQ | 0.942 µg/ml | 0.09 µg/mL | 0.698 μg/ml | Not Specified |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Edoxaban
For more sensitive and selective quantification, especially in complex biological matrices like human plasma, UHPLC-MS/MS methods are employed. mdpi.comnih.govmdpi.com These methods offer high accuracy and are suitable for therapeutic drug monitoring and pharmacokinetic studies. mdpi.comajptr.com
A typical UHPLC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection. nih.govkcl.ac.uk For example, one method utilized protein precipitation with acidic acetonitrile and phospholipid removal, followed by analysis on a UHPLC-MS/MS system with a run time of 3.0 minutes. nih.gov Another method for the simultaneous quantification of multiple direct oral anticoagulants (DOACs), including Edoxaban, in human plasma and urine used a simple protein precipitation and one-step dilution for sample preparation. mdpi.com Chromatographic separation was achieved on an Acquity™ UPLC BEH C18 column with a gradient elution over 7 minutes. mdpi.com
Validation of UHPLC-MS/MS methods is crucial and includes assessment of linearity, precision, accuracy, matrix effect, and recovery. mdpi.comkcl.ac.uk These methods have demonstrated excellent linearity over the concentration ranges relevant for clinical monitoring. mdpi.com
The following table summarizes the key aspects of a validated UHPLC-MS/MS method for Edoxaban:
Interactive Data Table: UHPLC-MS/MS Method for Edoxaban in Human Plasma| Parameter | Method Details mdpi.com |
|---|---|
| Sample Preparation | Protein precipitation and one-step dilution |
| Chromatographic Column | Acquity™ UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | Gradient elution with 0.1% formic acid and 5 mmol/L ammonium (B1175870) formate (B1220265) in water (A) and 0.1% formic acid in methanol: acetonitrile (20:80, v/v) (B) |
| Flow Rate | 0.4 mL/min |
| Total Run Time | 7.0 min |
| Detection | Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI+) source in multiple reaction monitoring (MRM) mode |
| Linearity in Plasma | 1–500 ng/mL |
| Matrix Effect | 86.5–97.5% |
| Extraction Recovery | 93.5–104.7% |
Gas Chromatography (GC) Applications for Edoxaban
While HPLC and UHPLC-MS/MS are the predominant chromatographic techniques for Edoxaban analysis, literature also mentions the use of Gas Chromatography-Mass Spectrometry (GC-MS). ajpaonline.com However, detailed applications and method validation specifics for GC-based analysis of Edoxaban are less commonly reported compared to liquid chromatography methods.
Spectrophotometric Method Development for Edoxaban
UV-Visible spectrophotometric methods offer a simpler and more economical alternative for the quantification of Edoxaban in bulk and pharmaceutical formulations. ajptr.comijrpb.comresearchgate.net These methods are based on the measurement of light absorbance by the drug at a specific wavelength.
Several spectrophotometric methods have been developed and validated. wisdomlib.orgwjpr.net One study developed two methods based on the Area Under Curve (AUC) technique. wisdomlib.orgwjpr.net Method I utilized the area under the zero-order spectrum between 283.00 and 300.00 nm, while Method II used the first-order derivative spectrum with the AUC recorded from 299.00 to 314.00 nm. wisdomlib.orgwjpr.net Both methods showed good linearity in the concentration range of 4-24 μg/mL. wisdomlib.orgwjpr.net Another method determined the maximum absorbance (λmax) of Edoxaban in methanol to be 289 nm and established linearity in the range of 5-25 μg/mL. ajptr.comresearchgate.net
Validation of these methods as per ICH guidelines confirms their accuracy, precision, and robustness. ajptr.comwisdomlib.orgwjpr.net
The table below provides a comparison of two spectrophotometric methods for Edoxaban:
Interactive Data Table: Spectrophotometric Methods for Edoxaban| Parameter | Method I (Zero-Order AUC) wisdomlib.orgwjpr.net | Method II (First-Order AUC) wisdomlib.orgwjpr.net | UV Method ajptr.comresearchgate.net |
|---|---|---|---|
| Wavelength Range (nm) | 283.00 - 300.00 | 299.00 - 314.00 | λmax at 289 |
| Linearity Range (μg/mL) | 4-24 | 4-24 | 5-25 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | 0.9999 |
| LOD (μg/mL) | 0.1330 μg | 0.2586 μg | 0.654 |
| LOQ (μg/mL) | 0.4030 μg | 0.7835 μg | 1.982 |
| Mean % Recovery | 99.43% | 99.07% | Not Specified |
Electrochemical Methods for Edoxaban Sensing
Electrochemical methods present a rapid, sensitive, and cost-effective approach for the determination of Edoxaban. bohrium.comnih.govnih.gov These techniques are based on the electrochemical oxidation of Edoxaban at the surface of an electrode. bohrium.comresearchgate.net
Different types of electrodes, including carbon paste electrodes, glassy carbon electrodes (GCE), and boron-doped diamond electrodes (BDDE), have been utilized. bohrium.comnih.gov Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. bohrium.comnih.govresearchgate.net
One study investigated the electrooxidation of Edoxaban at a carbon paste electrode and developed a method with two linear ranges and a low limit of detection. bohrium.comresearchgate.net Another study developed a voltammetric method using a pencil graphite (B72142) electrode, which showed a linear response in the concentration range of 0.2–1.8 µM. nih.gov These methods have been successfully applied to the determination of Edoxaban in pharmaceutical formulations and human serum or urine samples. bohrium.comnih.govresearchgate.net
A summary of the performance of an electrochemical method is provided in the table below:
Interactive Data Table: Electrochemical Method for Edoxaban Sensing| Parameter | Method Details bohrium.comresearchgate.net |
|---|---|
| Electrode | Carbon Paste Electrode |
| Techniques | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Chronoamperometry (CA) |
| Linear Ranges (mol/L) | 1.2 × 10⁻⁶ to 1.2 × 10⁻⁵ and 1.4 × 10⁻⁵ to 7.4 × 10⁻⁵ |
| Limit of Detection (LOD) | 2.6 × 10⁻⁷ mol/L |
| Relative Standard Deviation (RSD) | 2.96 % |
Method Optimization and Robustness Studies for Edoxaban Analytical Procedures
Method optimization is a critical step in the development of any analytical procedure to ensure reliable and consistent results. For chromatographic methods, this involves the systematic evaluation of parameters like mobile phase composition, pH, and flow rate to achieve optimal separation and peak characteristics. tianjindaxuexuebao.comwisdomlib.orgapacsci.com The Quality by Design (QbD) approach, utilizing statistical experimental designs like the Box-Behnken design, has been employed to systematically optimize RP-HPLC methods for Edoxaban. wisdomlib.org
Robustness studies are conducted to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. tianjindaxuexuebao.com This provides an indication of its reliability during normal usage. For HPLC methods, robustness is typically assessed by varying parameters such as the flow rate, mobile phase composition, and column temperature. jchr.orgtianjindaxuexuebao.com The relative standard deviation (RSD) of the results under these varied conditions should be less than 2%, indicating the method's robustness. jchr.orgtianjindaxuexuebao.com
For spectrophotometric methods, robustness can be evaluated by varying the wavelength. ajptr.com Similarly, for all validated methods, stability studies of the sample and standard solutions are performed to ensure their integrity over a certain period. jchr.orgajptr.com The validation process, including optimization and robustness studies, ensures that the developed analytical procedures are suitable for their intended purpose in routine analysis. tianjindaxuexuebao.comwjpr.netwisdomlib.org
Design of Experiments (DoE) in MFCD02363668 Analytical Method Development
The development of robust and reliable analytical methods for the quantification of this compound, a key intermediate in the synthesis of several kinase inhibitors, benefits significantly from a systematic approach like Design of Experiments (DoE). americanpharmaceuticalreview.com DoE allows for the simultaneous evaluation of multiple method parameters to identify and optimize the critical factors that influence method performance, such as resolution, peak shape, and sensitivity. nih.govsemanticscholar.org This approach is a cornerstone of the Analytical Quality by Design (AQbD) paradigm, which aims to build quality into the analytical method from the outset. americanpharmaceuticalreview.comich.org
A typical analytical method for a nitroaromatic compound like this compound would be a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The development of such a method using DoE would involve several key stages:
Reaction Pathway and Degradation Studies of Mfcd02363668
Photochemical Degradation Pathways of MFCD02363668
Photodegradation, or photolysis, is a primary abiotic pathway for the breakdown of Chlorantraniliprole in aquatic and terrestrial environments when exposed to sunlight. The rate and products of this process are influenced by factors such as pH, the presence of natural substances like humic acids, and the type of water. jchr.orgnih.gov
Studies conducted under simulated solar or UV-A light have shown that the photodegradation of Chlorantraniliprole is relatively rapid in water. nih.gov The degradation process involves several key transformations, including intramolecular rearrangements, cyclization, dehalogenation, and cleavage of the molecule, often initiated by the addition of hydroxyl radicals. researchgate.netsemanticscholar.orgnih.gov
Research has identified four main photodegradation products in aqueous solutions. nih.gov The degradation pattern differs depending on the pH of the water. For instance, in slightly acidic deionized water (pH 6.1), the pathway differs from that in basic tap water (pH 8.0). nih.gov One identified transformation product formed under UVA irradiation is 2-(3-bromo-1-(3-hydroxypyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethylquinazolin-4(3H)-one. researchgate.net
The kinetics of photodegradation indicate a faster breakdown in natural water systems compared to purified water, as detailed in the table below.
Interactive Table: Photodegradation Half-Life of Chlorantraniliprole in Water
| Water Type | pH | Half-Life (Days) |
|---|---|---|
| Deionized Water | 6.1 | 5.1 |
| Tap Water | 8.0 | 4.1 |
Data sourced from studies under simulated solar light. nih.gov
Hydrolytic Stability and Degradation Kinetics of this compound
The hydrolytic stability of Chlorantraniliprole is highly dependent on pH. The compound is stable in acidic and neutral aqueous solutions (pH 4 and 7). fao.org However, under basic conditions (pH 9), it undergoes degradation. researchgate.netfao.org
Instead of the typical amide hydrolysis that would cleave the molecule into its constituent carboxylic acid and amine, the degradation of Chlorantraniliprole at high pH proceeds through intramolecular cyclization and rearrangement reactions. nih.govacs.org This pathway involves a cyclization followed by an irreversible dehydration to form a quinazolinone derivative known as IN-EQW78. fao.org
The degradation kinetics show a clear relationship with pH, with significant breakdown occurring only in alkaline environments.
Table: Hydrolytic Stability of Chlorantraniliprole
| pH Level | Stability | Half-Life (Days) | Key Degradation Product |
|---|---|---|---|
| 4 | Stable | Not significant | - |
| 7 | Stable | Not significant | - |
| 9 | Unstable | < 10 | IN-EQW78 |
Data compiled from multiple sources. researchgate.netfao.org
Oxidative Degradation Mechanisms of this compound
Oxidative degradation, particularly through advanced oxidation processes (AOPs), can effectively break down Chlorantraniliprole. These processes typically involve highly reactive species, such as hydroxyl radicals (HO•), which initiate the degradation. nih.gov
Photocatalytic oxidation using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation is one such effective method. mdpi.com The addition of an oxidant like sodium persulfate (Na₂S₂O₈) can significantly enhance the degradation rate. mdpi.com This process leads to the formation of numerous transformation products, with as many as 13 being detected in some studies. mdpi.com
The degradation kinetics in these systems follow a first-order law. The rate of degradation is influenced by the initial concentration of the pollutant, the mass of the catalyst, and the pH of the solution. Research has shown that photocatalytic oxidation can dramatically reduce the half-life of Chlorantraniliprole in water, from hours to minutes under optimal conditions.
Biotic Transformation Pathways of this compound in Environmental Models
In soil and aquatic systems, microbial communities play a significant role in the transformation of Chlorantraniliprole. jchr.org This biotic degradation occurs through enzymatic processes that can lead to the formation of various metabolites and, ultimately, mineralization to carbon dioxide. jchr.orgresearchgate.net
The persistence of Chlorantraniliprole in soil is moderate, with reported half-lives ranging from several weeks to months. jchr.org This variability is influenced by soil properties such as organic matter content, texture, pH, temperature, moisture, and the composition of the microbial community. jchr.org Studies have shown that the application of Chlorantraniliprole can affect soil microbial activity, as measured by enzyme activities like urease and dehydrogenase, although this activity tends to recover over time. thepharmajournal.com
In soil, the degradation pathway can involve abiotic cyclization and dehydration to form IN-EQW78, which is then subject to further microbial action such as demethylation to produce IN-GAZ70. fao.org Other identified soil metabolites include products of dechlorination and bromination. researchgate.net Certain bacterial strains, such as Pseudomonas sp., have been identified as capable of co-metabolizing Chlorantraniliprole. researchgate.net Bacterial consortia have demonstrated high efficiency in biodegrading the compound in soil, with some achieving over 98% degradation in 20 days. researchgate.netmdpi.com
In livestock, the metabolism is extensive and follows pathways that include hydroxylation, N-demethylation, and cyclization, leading to metabolites like IN-H2H20, IN-HXH44, IN-EQW78, and IN-F9N04. epa.gov
Table: Environmental Persistence (Half-Life) of Chlorantraniliprole
| Environment | Condition | Half-Life |
|---|---|---|
| Soil | Varies with conditions | Several weeks to months |
| Water (Aerobic) | - | 125 to 231 days |
| Water (Anaerobic) | - | 42 days |
Compound Names Table
| Identifier | Chemical Name |
| This compound / Chlorantraniliprole | 3-Bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide |
| IN-EQW78 | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone |
| IN-GAZ70 | 3-Bromo-N-[4-chloro-2-methyl-6-(carbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide |
| IN-H2H20 | 3-Bromo-N-[4-chloro-2-methyl-6-[(hydroxymethyl)carbamoyl]phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide |
| IN-HXH44 | 3-Bromo-N-[4-chloro-2-(hydroxymethyl)-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide |
| IN-F9N04 | 3-Bromo-N-[2-amino-5-chlorophenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide |
| Transformation Product 2 | 2-(3-Bromo-1-(3-hydroxypyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethylquinazolin-4(3H)-one |
| Titanium dioxide | Titanium dioxide |
| Zinc oxide | Zinc oxide |
| Sodium persulfate | Sodium persulfate |
Future Research Directions and Broader Academic Impact of Mfcd02363668 Research
Emerging Research Areas for MFCD02363668
While GSK343 has been extensively studied as an anti-cancer agent in malignancies like glioblastoma, osteosarcoma, and oral cancer, the frontier of its research is pushing into novel therapeutic areas and more complex treatment paradigms. mdpi.comtandfonline.commdpi.com
Beyond Oncology: Emerging evidence suggests the therapeutic potential of GSK343 extends beyond cancer. Research has demonstrated its ability to alleviate sepsis-induced intestinal injury by suppressing inflammation and apoptosis. nih.gov This opens a significant new avenue for investigation into non-cancerous pathologies. Future studies are poised to explore its role in a variety of conditions where EZH2 is implicated, including immune disorders, tissue fibrosis, and neuroinflammatory diseases, by modulating processes like T-cell differentiation, fibroblast activation, and neuronal health. oup.com
Advanced Combination Therapies: A primary focus of future research is the use of GSK343 in combination therapies to enhance treatment efficacy and overcome drug resistance. news-medical.netnews-medical.net Preclinical studies combining EZH2 inhibitors with T-cell-based immunotherapies, such as CAR-T cells, have shown synergistic effects, making lymphoma cells more visible to the immune system and boosting the durability of the immune response. news-medical.net This has spurred interest in clinical studies exploring combinations with various immunotherapies. news-medical.net
Tackling Acquired Drug Resistance: The development of resistance to EZH2 inhibitors is a critical area of ongoing research. researchgate.netaacrjournals.org Studies using GSK343 have been instrumental in developing models of acquired resistance. researchgate.net These models have revealed that resistance can involve the differentiation of cancer cells into a different phenotype and the upregulation of new cell surface receptors like SLAMF7. aacrjournals.org This research is paving the way for strategies to overcome resistance, such as dual-targeting therapies. aacrjournals.org
Investigating Non-Canonical EZH2 Functions: EZH2's role is not limited to its canonical function of histone methylation. news-medical.net It can also methylate non-histone proteins, activating pathways that drive metastasis and chemotherapy resistance. news-medical.netncn.gov.pl Future research utilizing GSK343 will be crucial for dissecting these non-canonical functions and understanding how their inhibition can be leveraged to develop more effective anti-cancer strategies. ncn.gov.pl
| Emerging Research Area | Rationale and Focus | Key Findings/Potential | Citations |
| Non-Cancerous Pathologies | EZH2 is involved in inflammation, immune regulation, and tissue repair. | GSK343 shows promise in treating sepsis-induced intestinal injury and may be applicable to neuroinflammatory and fibrotic diseases. | nih.govoup.com |
| Combination Immunotherapy | EZH2 inhibition can reverse immunosuppression in the tumor microenvironment. | Pre-treatment with EZH2 inhibitors enhances the efficacy of CAR-T cell therapy and bispecific antibodies in lymphoma models. | news-medical.netecancer.org |
| Acquired Resistance | Cancer cells can develop resistance to EZH2 inhibitors over time. | GSK343 models helped identify resistance mechanisms, leading to potential dual-targeting strategies (e.g., EZH2 and SLAMF7). | researchgate.netaacrjournals.org |
| Non-Canonical Functions | EZH2 methylates non-histone proteins, affecting metastasis and chemoresistance. | Inhibiting these functions could provide a new therapeutic angle to block cancer progression, a key area for future GSK343 studies. | news-medical.netncn.gov.pl |
Integration of this compound Research with Interdisciplinary Fields
The study of GSK343 is increasingly positioned at the intersection of multiple scientific disciplines, fostering collaborations that drive innovation.
Immuno-Epigenetics: Research on GSK343 is a prime example of the convergence of epigenetics and immunology. Studies show that EZH2 inhibition not only affects the cancer cells directly but also modulates the tumor microenvironment by influencing immune cell infiltration and function. nih.govecancer.org For instance, EZH2 inhibition can enhance the recruitment of certain immune cells by increasing the expression of chemokines like CXCL10 and CXCL11. mdpi.com This interplay is fundamental to developing strategies that combine epigenetic drugs with immunotherapy. news-medical.net
Computational Biology and Drug Discovery: The quest for novel and improved EZH2 inhibitors heavily relies on computational approaches. nih.govnih.gov Techniques such as structure-based virtual screening and molecular dynamics simulations are used to identify new chemical scaffolds that can inhibit EZH2, moving beyond the SAM-like structures of early inhibitors. nih.govresearchgate.net GSK343 serves as a vital reference compound in these computational explorations. nih.gov
Nanotechnology and Drug Delivery: A major hurdle for EZH2 inhibitors, including GSK343, is achieving therapeutic efficacy in solid tumors, partly due to delivery challenges. nih.gov The integration of nanotechnology offers a solution. Encapsulating EZH2 inhibitors in nanocarriers like polymeric nanoparticles or albumin-based systems is being explored to improve blood circulation, enhance cellular uptake in tumors, and reduce systemic toxicity, thereby expanding the therapeutic window for these agents. nih.gov
Challenges and Opportunities in this compound Research
The path forward for GSK343 and other EZH2 inhibitors is defined by a set of distinct challenges, each presenting a corresponding opportunity for scientific advancement.
Challenge: Acquired Resistance: As a potent selective inhibitor, GSK343 has been used to demonstrate that cancer cells, particularly in lymphoma, can develop acquired resistance, limiting long-term efficacy. researchgate.netaacrjournals.org
Opportunity: Novel Therapeutic Strategies: This challenge provides a powerful impetus to investigate the molecular underpinnings of resistance. Such research has already identified novel targets and provides a strong rationale for developing combination therapies that can prevent or overcome resistance, ultimately leading to more durable clinical responses. aacrjournals.org
Challenge: Limited Monotherapy Efficacy in Solid Tumors: Despite the frequent overexpression of EZH2 in solid tumors, inhibitors like tazemetostat (B611178) have shown only modest response rates as single agents in many of these cancers. nih.govnih.govpharmaceutical-technology.com
Opportunity: Enhancing Therapeutic Impact: This limitation drives the exploration of combination therapies that can sensitize solid tumors to EZH2 inhibition. oncotarget.comnews-medical.net Furthermore, it highlights the need for advanced drug delivery systems, such as nanoparticles, to increase the concentration and efficacy of the inhibitors within the tumor microenvironment. nih.gov
Challenge: Pharmacokinetics and Bioavailability: GSK343 is noted for its high clearance in animal models, which has limited its use in in vivo studies and precludes its direct clinical development. apexbt.com
Opportunity: A Scaffold for Drug Discovery: The potent and selective nature of GSK343 makes it an ideal chemical probe for in vitro studies and an excellent starting scaffold for medicinal chemistry programs. researchgate.netchemicalprobes.org This challenge fuels the development of next-generation EZH2 inhibitors with improved pharmacokinetic properties, structural diversity, and potential for oral bioavailability. researchgate.net
| Challenge | Associated Opportunity | Citations |
| Acquired drug resistance | Development of rational combination therapies and novel dual-targeting agents. | researchgate.netaacrjournals.org |
| Limited efficacy in solid tumors | Exploration of synergistic drug combinations and advanced nanocarrier delivery systems. | nih.govnih.gov |
| Poor in vivo pharmacokinetics | Use as a chemical probe and a scaffold for creating next-generation inhibitors with superior drug-like properties. | researchgate.netapexbt.com |
Potential for Development of Novel Research Tools or Reagents Based on this compound
Beyond its direct therapeutic potential, the molecular structure and high selectivity of GSK343 make it a valuable platform for creating novel research tools.
An Optimized Chemical Probe: GSK343 is already considered a high-quality chemical probe for interrogating EZH2's function in cellular assays due to its potency and its >1000-fold selectivity against other methyltransferases. oncotarget.comchemicalprobes.org It can be used to precisely dissect the biological consequences of EZH2 inhibition, helping to differentiate its effects from those of its close homolog, EZH1. cellsignal.com
Scaffold for Next-Generation Inhibitors: The indazole-based chemical structure of GSK343 serves as a validated scaffold for designing novel EZH2 inhibitors. tandfonline.comresearchgate.net Medicinal chemists can create derivatives of GSK343 to optimize properties such as oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier, which is a key objective for treating brain tumors like glioblastoma. mdpi.com
Platform for Proteolysis Targeting Chimeras (PROTACs): The GSK343 scaffold is an ideal candidate for designing EZH2-targeting PROTACs. A PROTAC is a bifunctional molecule that links a target protein inhibitor to an E3 ubiquitin ligase ligand. Instead of merely inhibiting EZH2, such a molecule would target it for complete degradation by the cell's proteasome. This approach could offer a more profound and sustained biological effect and may overcome resistance mechanisms associated with inhibitor-based therapies. researchgate.net
Development of Tagged Reagents: GSK343 can be chemically modified to incorporate fluorescent dyes, biotin (B1667282) tags, or clickable chemistry handles. These modified versions would serve as invaluable reagents for advanced biological research. For example, a fluorescently-tagged GSK343 could be used to visualize the subcellular localization of EZH2 in real-time, while a biotinylated version could be used in pull-down assays to identify new EZH2-interacting proteins and explore the composition of the PRC2 complex under various conditions.
Q & A
Q. How can researchers design collaborative studies to validate this compound’s reported applications across labs?
- Methodological Answer: Establish standardized protocols via pre-study harmonization meetings. Distribute aliquots from a central batch to minimize variability. Use blinded analysis and inter-lab proficiency testing, as outlined in ’s appendix guidelines .
Ethical & Methodological Frameworks
- Alignment with FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (knowledge-gap-focused), Novel (avoiding redundancy), Ethical (data integrity), and Relevant (field-aligned) .
- PICO Framework : For biological studies, structure questions around Population (e.g., cell type), Intervention (this compound dosage), Comparison (controls), and Outcome (e.g., inhibition rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
